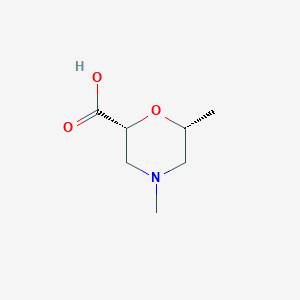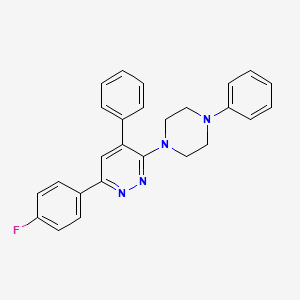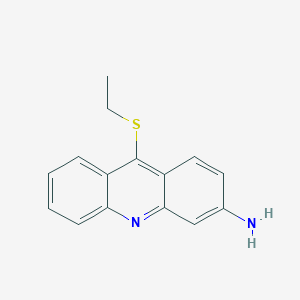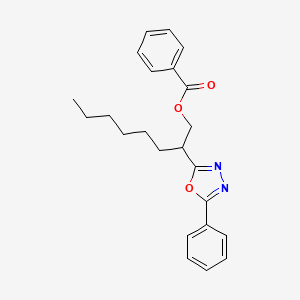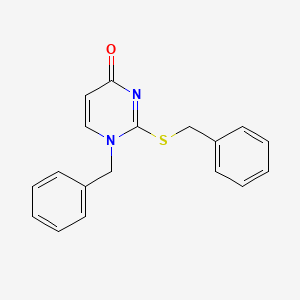![molecular formula C15H13FN2O B12923496 6-[(4-Fluorophenyl)ethynyl]-2-(propan-2-yl)pyridazin-3(2H)-one CAS No. 524919-62-8](/img/structure/B12923496.png)
6-[(4-Fluorophenyl)ethynyl]-2-(propan-2-yl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((4-Fluorophenyl)ethynyl)-2-isopropylpyridazin-3(2H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Fluorophenyl)ethynyl)-2-isopropylpyridazin-3(2H)-one typically involves multi-step organic reactions. One common approach is the Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-((4-Fluorophenyl)ethynyl)-2-isopropylpyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride (NaH) or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alkanes or alcohols.
Applications De Recherche Scientifique
6-((4-Fluorophenyl)ethynyl)-2-isopropylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 6-((4-Fluorophenyl)ethynyl)-2-isopropylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The ethynyl and fluorophenyl groups can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity to proteins or enzymes. These interactions can modulate biological pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Fluorophenyl)ethylamine: Shares the fluorophenyl group but differs in the overall structure and functional groups.
4-[(4-Fluorophenyl)ethynyl]phenol: Contains a similar ethynyl linkage but has a phenol group instead of a pyridazinone core.
Uniqueness
6-((4-Fluorophenyl)ethynyl)-2-isopropylpyridazin-3(2H)-one is unique due to its combination of a pyridazinone core with a fluorophenyl ethynyl group
Propriétés
Numéro CAS |
524919-62-8 |
|---|---|
Formule moléculaire |
C15H13FN2O |
Poids moléculaire |
256.27 g/mol |
Nom IUPAC |
6-[2-(4-fluorophenyl)ethynyl]-2-propan-2-ylpyridazin-3-one |
InChI |
InChI=1S/C15H13FN2O/c1-11(2)18-15(19)10-9-14(17-18)8-5-12-3-6-13(16)7-4-12/h3-4,6-7,9-11H,1-2H3 |
Clé InChI |
ZSSHIOKPRJHRIY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=O)C=CC(=N1)C#CC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


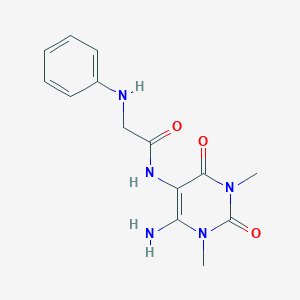
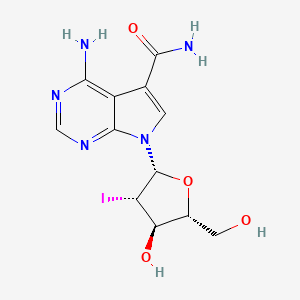
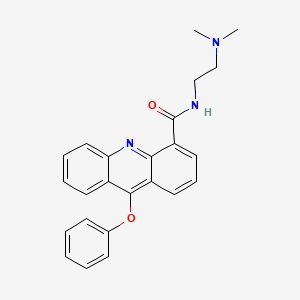
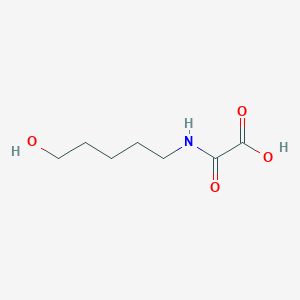
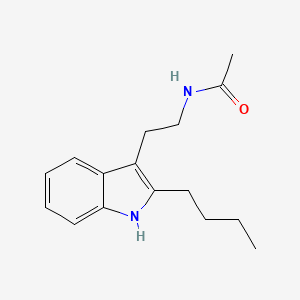
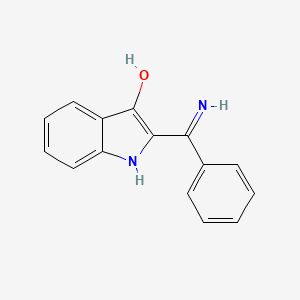
![[2,2'-Biquinolin]-4-amine, N-1-naphthalenyl-](/img/structure/B12923462.png)
![(1S,2S,5R)-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B12923468.png)
![2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carboxamide](/img/structure/B12923471.png)
